N-(3-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to “N-(3-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide,” often involves the reaction of sulfonamide groups with aromatic or aliphatic compounds to form new derivatives with potential biological activities. Studies have demonstrated various synthesis methods, including the reaction of aminoalkyl orthophosphoric and sulfuric acids with o-methoxycarbonyl-phenyl isocyanate, yielding corresponding derivatives (Cherbuliez et al., 1967).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives reveals detailed insights into their conformation and stereochemistry. For instance, studies on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides have shown the existence of two gauche conformers, elucidating the conformer stability and molecular crowding effects on solvation (Olivato et al., 2009).
Chemical Reactions and Properties
Sulfonamide compounds, including “N-(3-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide,” undergo various chemical reactions that are fundamental to their diverse biological activities. These reactions include cyclopropanations, which have been extensively studied for their application in synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996).
Physical Properties Analysis
The physical properties of sulfonamide derivatives are crucial for their solubility, stability, and overall efficacy as therapeutic agents. For example, the solubility and thermal stability of sulfonated polyimides synthesized from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone have been examined, providing insights into the material's suitability for various applications (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as reactivity and bonding characteristics, play a significant role in their biological activity. Studies on the enzyme inhibitory kinetics mechanism of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides against Alzheimer’s disease have provided valuable information on their potential therapeutic applications (Abbasi et al., 2018).
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-17-6-11-19(12-7-17)25-30(27,28)22-13-8-18(9-14-22)10-15-23(26)24-20-4-3-5-21(16-20)29-2/h3-9,11-14,16,25H,10,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGEYRZPZLJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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